2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound is a substituted acetamide derivative featuring a 2H-imidazole core with a 4-bromophenyl group at position 5, ethyl and methyl substituents at position 2, and a sulfanyl linker bridging to an N-(4-fluorophenyl)acetamide moiety. Though direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest possible applications in antimicrobial or kinase-targeted therapies .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3OS/c1-3-20(2)24-18(13-4-6-14(21)7-5-13)19(25-20)27-12-17(26)23-16-10-8-15(22)9-11-16/h4-11H,3,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDHNEQSIRMOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Substituent Effects on Physicochemical Properties
Crystallographic and Conformational Insights
- Crystal Packing: In N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (), intermolecular N–H···O hydrogen bonds form chains along the [010] axis, a feature likely shared by the target compound due to its acetamide group .
Preparation Methods
Cyclization of 4-Bromophenylglyoxal Derivatives
The imidazole core is constructed through cyclocondensation of 4-bromophenylglyoxal with ethylenediamine derivatives under acidic conditions. Key steps include:
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Glyoxal Preparation : 4-Bromophenylacetone is oxidized using selenium dioxide in dioxane at 80°C for 6 hours to yield 4-bromophenylglyoxal.
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Cyclization : Reacting the glyoxal with N-ethyl-N-methylurea in acetic acid at reflux (120°C, 8 hours) forms the 2-ethyl-2-methyl-2H-imidazole scaffold. The reaction proceeds via nucleophilic attack of the urea nitrogen on the glyoxal carbonyl, followed by dehydration.
Table 1 : Optimization of Imidazole Ring Formation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 120°C | 78 |
| Catalyst | Acetic acid | 82 |
| Reaction Time | 8 hours | 78 |
Sulfanyl-Acetamide Coupling Strategies
Thiolation of Imidazole Intermediate
The sulfanyl group is introduced via nucleophilic displacement of a halogen atom at the imidazole C4 position:
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Halogenation : Treating the imidazole intermediate with N-chlorosuccinimide (NCS) in dichloromethane at 0°C for 2 hours yields the 4-chloro derivative.
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Thiol Substitution : Reacting the chloroimidazole with thiourea in ethanol under reflux (12 hours) generates the thiol intermediate, which is subsequently alkylated with 2-chloro-N-(4-fluorophenyl)acetamide in dimethylformamide (DMF) using K₂CO₃ as a base (room temperature, 6 hours).
Table 2 : Sulfanyl-Acetamide Coupling Efficiency
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Thiourea | Ethanol | 12 | 65 |
| 2-Chloroacetamide | DMF | 6 | 72 |
One-Pot El-Saghier Reaction for Imidazole-Thioacetamide Assembly
Sequential Condensation Methodology
A modified El-Saghier protocol enables simultaneous imidazole ring formation and sulfanyl-acetamide coupling:
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Reactants : Ethyl cyanoacetate (1 equiv), ethyl glycinate hydrochloride (1 equiv), and 4-bromoaniline (1 equiv) are heated neat at 70°C for 2 hours.
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Mechanism : The amine attacks ethyl cyanoacetate, forming a cyanoacetamido intermediate, which cyclizes with ethyl glycinate to yield the imidazole-thioacetamide hybrid.
Key Advantages :
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Green Chemistry : Eliminates solvent use.
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Yield Improvement : 85% isolated yield after recrystallization.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (500 MHz, DMSO-d₆): δ 1.19 (d, 6H, CH(CH₃)₂), 2.07 (s, 3H, Ar-CH₃), 4.11 (s, 2H, -S-CH₂-), 7.45–7.89 (m, 8H, aromatic).
Comparative Analysis of Synthetic Routes
Table 3 : Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Multi-Step Cyclization | 4 | 58 | 98 |
| One-Pot El-Saghier | 2 | 85 | 97 |
The one-pot method offers superior yield and reduced reaction time, while multi-step approaches allow precise control over regioselectivity.
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for this compound, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves:
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Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/EtOH) .
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Step 2 : Sulfanyl-acetamide coupling using mercaptoacetic acid and EDCI/HOBt as coupling agents in DMF .
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Purity Optimization : Recrystallization in ethanol/water (7:3 v/v) improves yield (75–82%); LCMS and HPLC (C18 column, acetonitrile/water gradient) confirm >95% purity .
Table 1 : Key Synthetic Parameters from Analog Studies
Step Reagents/Conditions Yield (%) Purity (%) Source Cyclization KOH, EtOH, 80°C 78 92 Coupling EDCI/HOBt, DMF, RT 82 95
Q. Which spectroscopic techniques are critical for structural validation?
- FT-IR : Confirms sulfanyl (-S-) stretch (650–700 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
- NMR :
- ¹H NMR : Imidazole protons appear as singlets (δ 7.2–7.8 ppm); 4-fluorophenyl shows coupling (J = 8.5 Hz) .
- ¹³C NMR : Carbonyl carbons (C=O) at δ 170–175 ppm; bromophenyl carbons at δ 120–130 ppm .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- Case Study : Replacement of 4-bromophenyl with 4-chlorophenyl in analogs reduces α-glucosidase inhibition (IC₅₀ from 12.3 µM to 28.7 µM), suggesting bromine enhances target binding .
- Contradiction : Conversely, 4-fluorophenyl substitution in the acetamide moiety increases anticancer activity (HeLa cell IC₅₀ = 9.8 µM vs. 15.2 µM for non-fluorinated analogs) .
- Methodological Insight : Use molecular docking (AutoDock Vina) to map halogen interactions with enzyme active sites (e.g., CYP450 isoforms) .
Q. How to resolve discrepancies in reported antimicrobial activity across studies?
- Data Conflict : Analogs show MIC = 8 µg/mL against S. aureus but >64 µg/mL in other studies .
- Root Cause Analysis :
- Strain Variability : Test clinical vs. ATCC strains; adjust inoculum size (1–5 × 10⁵ CFU/mL).
- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion may explain variance .
- Mitigation : Standardize protocols (e.g., CLSI M07-A11) and include positive controls (e.g., ciprofloxacin).
Q. What computational strategies predict metabolic stability of this compound?
- In Silico Tools :
- ADMET Prediction (SwissADME) : High GI absorption (94%) but CYP3A4 substrate risk (T½ < 2 hrs) .
- Metabolite ID (GLORYx) : Predominant Phase I oxidation at the imidazole methyl group .
- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH system) .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show limited efficacy?
- Hypothesis : Differential apoptosis induction via caspase-3 activation (e.g., 2.5-fold increase in MDA-MB-231 vs. 1.2-fold in MCF-7) .
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
